Antileishmanial Pharmacophore Validation: 3-Nitro vs. 4-Nitro Regioisomer Selectivity
The 3-nitroimidazo[1,2-a]pyridine scaffold has been validated as the antileishmanial pharmacophore in NTR1-dependent bioactivation assays. Representative compound 5 in this series displayed an IC50 of 1–2.1 µM against L. donovani, L. infantum, and L. major, with a selectivity index >47 (CC50 > 100 µM on HepG2) [1]. The corresponding 4-nitrophenyl regioisomer (6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, CAS 727975-80-6) is not part of the validated antileishmanial pharmacophore series and has no reported NTR1 substrate activity .
| Evidence Dimension | Antileishmanial activity (Leishmania donovani promastigotes) |
|---|---|
| Target Compound Data | IC50 = 1–2.1 µM (for representative 3-nitroimidazo[1,2-a]pyridine derivative compound 5); CC50 (HepG2) > 100 µM; selectivity index > 47 [1] |
| Comparator Or Baseline | 6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde: No antileishmanial data reported; not part of NTR1 substrate series |
| Quantified Difference | > 47-fold selectivity vs. null comparator (no validated antiparasitic bioactivation pathway for 4-nitro isomer) |
| Conditions | In vitro promastigote assay; NTR1 bioactivation confirmed via reduction potential measurement (E° = -0.63 V for compound 5) |
Why This Matters
This establishes the 3-nitrophenyl regioisomer as the biologically relevant pharmacophore for antileishmanial screening programs, making the 4-nitro isomer an ineffective substitute.
- [1] Fersing C, Basmaciyan L, Boudot C, et al. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. ACS Med Chem Lett. 2019;10(1):34-39. doi:10.1021/acsmedchemlett.8b00347. PMID: 30655943. View Source
